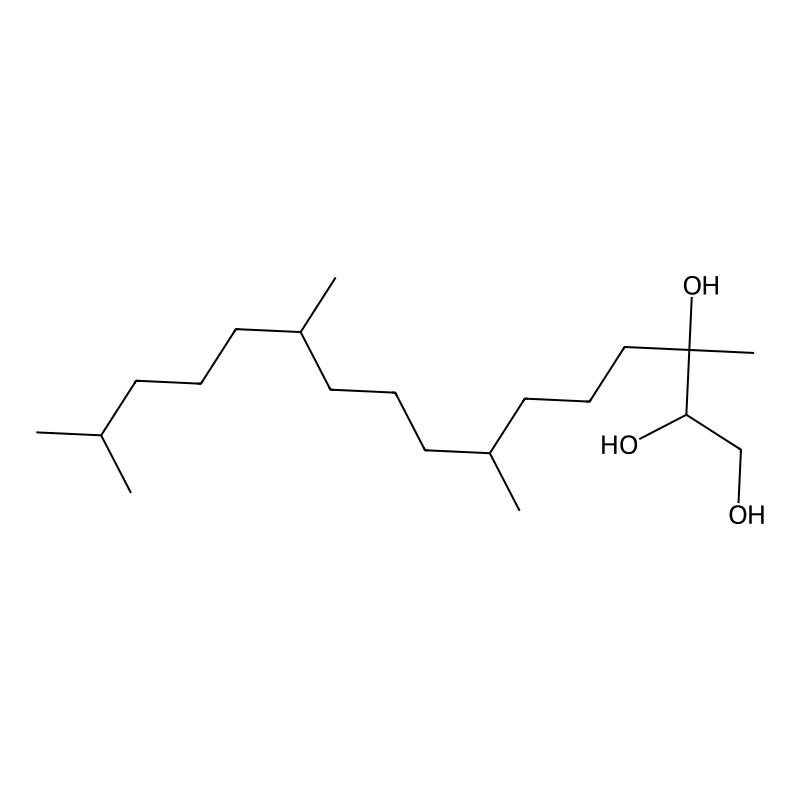

Phytantriol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phytantriol (3,7,11,15-tetramethyl-1,2,3-hexadecanetriol) is a highly stable, amphiphilic aliphatic alcohol widely utilized as a structural lipid for the formation of lyotropic liquid crystalline phases, particularly bicontinuous cubic phases (cubosomes) [1]. In aqueous environments at physiological temperatures, it spontaneously forms a highly ordered Pn3m cubic nanostructure characterized by a lipid bilayer separating two continuous, non-intersecting water channels [1]. This unique architecture provides an exceptionally high internal surface area for encapsulating hydrophilic, lipophilic, and amphiphilic active pharmaceutical ingredients (APIs). Unlike traditional lipid excipients, Phytantriol possesses a saturated phytanyl backbone completely devoid of ester linkages, granting it high chemical resilience and thermal stability, making it a critical precursor for advanced drug delivery systems, sustained-release matrices, and robust cosmetic formulations [1].

In the procurement of cubosome-forming lipids, Glyceryl Monooleate (GMO) is the most common generic substitute; however, GMO fails in applications requiring gastrointestinal or chemical stability due to its ester-based structure [1]. Upon oral administration, GMO undergoes rapid esterase-catalyzed hydrolysis, which destroys the cubic liquid crystalline matrix and leads to premature dose dumping of the encapsulated API[1]. Furthermore, during formulation, the incorporation of hydrophilic additives into GMO dispersions frequently induces an unwanted phase transition from the target Pn3m cubic phase to an HII hexagonal phase (hexosomes), altering release kinetics and reducing encapsulation efficiency [2]. Phytantriol’s ester-free phytanyl backbone renders it highly resistant to lipolysis and esterase degradation, ensuring that the critical Pn3m nanostructure remains intact during both aggressive manufacturing processes and prolonged physiological exposure [REFS-1, REFS-2].

References

- [1] Nguyen TH, Hanley T, Porter CJ, Boyd BJ. Phytantriol and glyceryl monooleate cubic liquid crystalline phases as sustained-release oral drug delivery systems for poorly water-soluble drugs II. In-vivo evaluation. J Pharm Pharmacol. 2010;62(7):856-65.

- [2] Development of Nifedipine Phytantriol-Based Cubosomes and In Vitro Simulation of Administration Through Pediatric Feeding Tubes. Pharmaceutics. 2023; 15(7): 1823.

In Vivo Bioavailability and Sustained Release Efficacy

When evaluating the oral delivery of the poorly water-soluble model drug cinnarizine, Phytantriol-based liquid crystalline matrices demonstrated quantitatively higher pharmacokinetic performance compared to GMO-based equivalents[1]. The Phytantriol formulation achieved an absolute oral bioavailability of 41%, more than double the 19% achieved by the GMO formulation, and significantly outperformed a standard aqueous suspension (6%) [1]. Furthermore, Phytantriol extended the time to maximum concentration (Tmax) to 33 hours, compared to a mere 5 hours for GMO, with active absorption continuing up to 55 hours post-administration [1].

| Evidence Dimension | Oral bioavailability and Tmax of encapsulated cinnarizine |

| Target Compound Data | 41% bioavailability; Tmax = 33 hours |

| Comparator Or Baseline | GMO formulation (19% bioavailability; Tmax = 5 hours) |

| Quantified Difference | 2.15-fold increase in bioavailability; 6.6-fold extension in Tmax |

| Conditions | In vivo rat model, oral administration of lipid-based liquid crystal matrices |

This massive extension in absorption time and bioavailability dictates that Phytantriol should be procured over GMO for any oral formulation targeting true sustained release of poorly soluble APIs.

Gastric Retention and Resistance to Digestive Lipolysis

The sustained release profile of Phytantriol is directly linked to its extreme resistance to digestive processing in the gastrointestinal tract [1]. In comparative in vivo disposition studies, 56% of the administered Phytantriol lipid matrix remained structurally intact within the stomach 24 hours post-administration[1]. In stark contrast, less than 1% of the GMO lipid matrix remained in the stomach after only 8 hours, having been rapidly degraded by gastric lipases and esterases [1].

| Evidence Dimension | Lipid matrix retention in the stomach |

| Target Compound Data | 56% of lipid remaining at 24 hours |

| Comparator Or Baseline | GMO (<1% of lipid remaining at 8 hours) |

| Quantified Difference | >56-fold increase in gastric retention duration and structural survival |

| Conditions | In vivo gastrointestinal disposition tracking in rats |

For formulators designing gastric-retentive or long-acting oral delivery systems, Phytantriol provides an esterase-resistant matrix that GMO fundamentally cannot replicate.

Phase Stability Against Hydrophilic Additive Disruption

The addition of hydrophilic APIs or stabilizers during nanoparticle formulation often disrupts the delicate bicontinuous cubic phase of lipid carriers. Phytantriol dispersions exhibit exceptional structural rigidity, retaining their internal Pn3m cubic nanostructure even when highly loaded with hydrophilic additives [1]. Conversely, GMO colloidal dispersions are highly sensitive to such additives, routinely undergoing a phase transition that collapses the Pn3m structure into an HII mesophase (hexosomes) [1].

| Evidence Dimension | Preservation of Pn3m cubic phase upon additive incorporation |

| Target Compound Data | Retains Pn3m cubic nanostructure |

| Comparator Or Baseline | GMO (Transitions to HII hexosome mesophase) |

| Quantified Difference | Complete preservation of cubic geometry vs. phase collapse |

| Conditions | Colloidal dispersion formulation with hydrophilic additives |

Procurement of Phytantriol ensures batch-to-batch reproducibility and phase predictability when formulating complex, multi-component nanomedicines, preventing costly formulation failures.

Processability Under Extreme Manufacturing Stress (Lyophilization and Extrusion)

Phytantriol cubosomes display remarkable malleability and structural resilience during high-stress manufacturing processes such as freeze-drying and extrusion [1]. When subjected to lyophilization in ultra-pure water, Phytantriol nanoparticles maintained their morphological features with only a minimal 3.5% decrease in particle size [1]. Furthermore, when extruded through a 50 nm pore size filter, the cubosomes successfully resized to an average of 185 nm (from a 237 nm baseline) while completely preserving their internal cubic phase structure, demonstrating an ability to undergo rigorous sizing without catastrophic phase loss[1].

| Evidence Dimension | Particle size and phase preservation post-stress |

| Target Compound Data | 3.5% size change post-lyophilization; preserved cubic phase post-50nm extrusion |

| Comparator Or Baseline | Pre-processed Phytantriol cubosomes (Baseline) |

| Quantified Difference | Near-zero phase degradation under high-shear and freeze-drying stress |

| Conditions | Lyophilization in water/PBS and extrusion through 50 nm polycarbonate filters |

This extreme processability allows manufacturers to utilize standard liposome sizing and drying equipment for Phytantriol cubosomes, drastically lowering the barrier to industrial scale-up.

Long-Acting Oral Delivery of BCS Class II/IV Drugs

Because of its proven 56% gastric retention at 24 hours and resistance to esterase degradation, Phytantriol is a highly effective lipid choice for formulating sustained-release matrices for poorly water-soluble APIs, outperforming GMO in bioavailability and absorption duration [1].

Pediatric and Enteral Tube Feeding Formulations

Phytantriol’s ability to maintain its Pn3m cubic phase in the presence of hydrophilic additives and its resistance to gastric breakdown make it ideal for liquid colloidal dispersions administered via feeding tubes, ensuring the API is protected and not prematurely dumped in the stomach [REFS-1, REFS-2].

Lyophilized Biopharmaceutical Nanocarriers

Due to its structural resilience, Phytantriol should be selected over less stable lipids when the final product requires freeze-drying for long-term shelf stability. Its ability to survive lyophilization with less than a 4% size variance ensures reliable reconstitution of the cubic phase without structural collapse [3].

High-Shear Extruded Nanomedicines

For manufacturing workflows that require strict particle size control via high-pressure extrusion (e.g., sterile filtration or targeted IV delivery), Phytantriol’s malleability allows it to pass through 50 nm pores while retaining its complex internal geometry, a critical advantage for industrial scale-up and reproducible manufacturing [3].

References

- [1] Nguyen TH, Hanley T, Porter CJ, Boyd BJ. Phytantriol and glyceryl monooleate cubic liquid crystalline phases as sustained-release oral drug delivery systems for poorly water-soluble drugs II. In-vivo evaluation. J Pharm Pharmacol. 2010;62(7):856-65.

- [2] Development of Nifedipine Phytantriol-Based Cubosomes and In Vitro Simulation of Administration Through Pediatric Feeding Tubes. Pharmaceutics. 2023; 15(7): 1823.

- [3] Malheiros B, et al. Design and manufacturing of monodisperse and malleable phytantriol-based cubosomes for drug delivery applications. Journal of Drug Delivery Science and Technology. 2021;61:102149.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H413 (39.39%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types